4-(Methylsulfonyl)benzylamine chemical properties
4-(Methylsulfonyl)benzylamine chemical properties
An In-Depth Technical Guide to 4-(Methylsulfonyl)benzylamine: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
4-(Methylsulfonyl)benzylamine is a bifunctional organic compound featuring a primary aminomethyl group and an aromatic methylsulfonyl moiety. This unique combination of a nucleophilic amine and a polar, metabolically stable sulfone makes it a highly valuable building block in modern medicinal chemistry. The methylsulfonyl group often serves as a bioisostere for other functionalities, enhancing aqueous solubility, metabolic stability, and molecular interactions as a strong hydrogen bond acceptor. This guide provides a comprehensive overview of the core chemical properties, analytical characterization, synthetic routes, and key applications of 4-(Methylsulfonyl)benzylamine, with a focus on its practical utility for researchers and professionals in drug development.
Core Physicochemical Properties
Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and process development. 4-(Methylsulfonyl)benzylamine is typically a solid at room temperature and is available as both a free base and a hydrochloride salt, the latter often exhibiting improved stability and handling characteristics.
Chemical Identifiers
A clear identification of the compound is the first step in any laboratory workflow. The primary identifiers for 4-(Methylsulfonyl)benzylamine and its hydrochloride salt are summarized below.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |
| CAS Number | 4393-16-2 | 98593-51-2 | [1][2] |
| Molecular Formula | C₈H₁₁NO₂S | C₈H₁₂ClNO₂S | [3][4][5] |
| Molecular Weight | 185.25 g/mol | 221.71 g/mol | [2][4] |
| IUPAC Name | (4-methylsulfonylphenyl)methanamine | (4-methylsulfonylphenyl)methanamine;hydrochloride | [2] |
| Synonyms | p-(Methylsulfonyl)benzylamine, [4-(Methylsulfonyl)phenyl]methanamine | 4-Methanesulfonylbenzylamine hydrochloride | [3][6] |
| InChI Key | VMNXLLDFGVEBLE-UHFFFAOYSA-N | NRXMOYDZMKXKMJ-UHFFFAOYSA-N | [1] |
| SMILES | CS(=O)(=O)c1ccc(CN)cc1 | CS(=O)(=O)C1=CC=C(CN)C=C1.Cl | [4] |
Physical and Handling Properties
The physical state and storage requirements dictate how the material should be handled and maintained to ensure its integrity.
| Property | Value | Reference(s) |
| Physical Form | Solid, Crystals, or Crystalline Powder | [3][6] |
| Color | Orange (may vary) | [6] |
| Melting Point | 269-277 °C (for HCl salt) | [6] |
| Boiling Point | ~370 °C (for HCl salt, predicted) | [6] |
| Storage Temperature | 2-8°C, under inert atmosphere (e.g., Argon) | [6][7] |
| Solubility | Soluble in water (as hydrochloride salt) | [8][9] |
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of 4-(Methylsulfonyl)benzylamine before its use in sensitive synthetic applications. A multi-technique approach is standard practice.
Spectroscopic Profile
-
¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum provides a definitive fingerprint of the molecule's structure. Based on its structure, the expected signals in a solvent like DMSO-d₆ would be:
-
~8.5 ppm (broad singlet, 3H): Protons from the ammonium group (-NH₃⁺) in the HCl salt form.
-
~7.9 ppm (doublet, 2H): Aromatic protons ortho to the electron-withdrawing sulfonyl group.
-
~7.7 ppm (doublet, 2H): Aromatic protons meta to the sulfonyl group.
-
~4.1 ppm (singlet, 2H): Benzylic protons of the -CH₂- group.
-
~3.2 ppm (singlet, 3H): Protons of the methylsulfonyl (-SO₂CH₃) group.
-
-
Infrared (IR) Spectroscopy: Key vibrational frequencies confirm the presence of principal functional groups. Expected peaks include:
-
~3300-3400 cm⁻¹: N-H stretching from the primary amine.
-
~2800-3000 cm⁻¹: C-H stretching from aromatic and aliphatic groups.
-
~1590-1610 cm⁻¹: C=C stretching from the aromatic ring.
-
~1300-1350 cm⁻¹ (asymmetric) & ~1100-1150 cm⁻¹ (symmetric): Strong S=O stretching, characteristic of the sulfone group.[10]
-
-
Mass Spectrometry (MS): Mass analysis confirms the molecular weight. For the free base, the expected molecular ion peak [M+H]⁺ would be at m/z 186.06, corresponding to the protonated molecule.
Quality Control Workflow
A robust QC workflow ensures that every batch of the reagent meets the stringent purity requirements for drug synthesis. This process validates identity, purity, and stability.
Caption: Standard quality control workflow for incoming chemical reagents.
Synthesis and Reactivity
4-(Methylsulfonyl)benzylamine is not a naturally occurring compound and must be prepared synthetically. Its reactivity is dominated by the nucleophilic primary amine.
Common Synthetic Routes
A common and efficient laboratory-scale synthesis involves the reduction of a commercially available precursor, 4-(methylsulfonyl)benzonitrile. This transformation leverages standard, high-yielding reduction methods.
Protocol: Synthesis via Nitrile Reduction
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(methylsulfonyl)benzonitrile (1.0 eq).
-
Solvation: Dissolve the starting material in a suitable anhydrous solvent, such as tetrahydrofuran (THF).
-
Reduction: Cool the solution to 0 °C using an ice bath. Slowly add a solution of a reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) in THF (approx. 1.5-2.0 eq), or Borane-THF complex. Causality Note: LiAlH₄ is a powerful, unselective reducing agent suitable for nitriles. Borane offers a milder alternative.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench the excess reducing agent by slowly adding water, followed by a 15% NaOH solution, and then more water (Fieser workup). Safety Note: Quenching of LiAlH₄ is highly exothermic and releases hydrogen gas. This must be done slowly and behind a blast shield.
-
Extraction: Filter the resulting solids and wash with THF or ethyl acetate. Concentrate the filtrate and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or by conversion to its HCl salt followed by recrystallization.
Key Chemical Reactions
The primary amine of 4-(Methylsulfonyl)benzylamine is a versatile handle for constructing larger molecules, most commonly through the formation of amide or sulfonamide bonds.
Amide Bond Formation (Peptide Coupling):
This is one of the most fundamental reactions in drug discovery. The benzylamine acts as the nucleophile, attacking an activated carboxylic acid.
Caption: General workflow for amide bond formation.
This reaction is central to building complex molecules, where the "R" group of the carboxylic acid can be a diverse array of chemical scaffolds. The methylsulfonyl group remains inert under these conditions, providing a stable polar anchor in the final molecule.[11]
Applications in Drug Discovery
The utility of 4-(Methylsulfonyl)benzylamine stems from the advantageous properties conferred by the methylsulfonyl group.
-
Improved Physicochemical Properties: The polar sulfone group can significantly enhance the aqueous solubility of a parent molecule, a critical factor for oral bioavailability. It also serves to reduce the lipophilicity (logP) of drug candidates.[11]
-
Metabolic Stability: The sulfone moiety is exceptionally stable to metabolic degradation, in contrast to more labile groups like sulfides or sulfoxides which can be readily oxidized in vivo. This leads to a longer half-life and more predictable pharmacokinetic profiles.
-
Hydrogen Bond Acceptor: The two oxygen atoms of the sulfone group are strong hydrogen bond acceptors. This allows molecules containing this group to form strong, specific interactions with biological targets like enzymes and receptors, thereby increasing binding affinity and potency.[11]
-
Structural Scaffold: It is a key intermediate in the synthesis of various biologically active compounds, including inhibitors, agonists, and modulators for a range of therapeutic targets.[7][12] For example, benzylamine derivatives have been explored for applications ranging from anticancer agents to cardiac depressants.[13][14]
Safety, Handling, and Toxicology
Proper handling of all chemical reagents is critical to ensure laboratory safety. 4-(Methylsulfonyl)benzylamine and its salts are classified as irritants.
GHS Hazard Information
| Identifier | Free Base (4393-16-2) | HCl Salt (98593-51-2) | Reference(s) |
| Pictogram(s) | GHS07 (Exclamation Mark) | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | Warning | [1] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][15] |
| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338 | P261, P270, P280, P301+P312, P304+P340 | [1] |
Handling and First Aid Protocols
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[8]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
In Case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[8]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[8]
Toxicological Insights
While comprehensive toxicological data for 4-(methylsulfonyl)benzylamine is limited, data from structurally related compounds underscores the need for caution. A reported case of occupational poisoning from 4-methylsulfonyl-benzonitrile, a potential synthetic precursor, resulted in severe toxic encephalopathy and peripheral neuropathy.[16][17][18] This highlights the potential for neurotoxicity within this class of compounds and reinforces the critical importance of minimizing exposure through proper engineering controls and PPE.
Conclusion
4-(Methylsulfonyl)benzylamine is a cornerstone building block for medicinal chemists. Its predictable reactivity through the primary amine, combined with the desirable physicochemical and metabolic properties imparted by the methylsulfonyl group, makes it an invaluable tool in the design of novel therapeutics. A thorough understanding of its properties, handling requirements, and reactivity is essential for its safe and effective application in the laboratory.
References
-
Oakwood Chemical. (n.d.). 4-(Methylsulfonyl)benzylamine hydrochloride. Retrieved January 11, 2026, from [Link]
-
Global Substance Registration System (GSRS). (n.d.). 4-METHYLSULFONYLBENZYLAMINE. Retrieved January 11, 2026, from [Link]
-
XiXisys.com. (n.d.). 4-METHYLSULFONYLBENZYLAMINE HYDROCHLORIDE (CAS No. 4393-16-2) SDS. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 4-(Methylsulfonyl)benzylamine hydrochloride. Retrieved January 11, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Retrieved January 11, 2026, from [Link]
-
Ngassa, F. N., & Stenford, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 11, 2026, from [Link]
-
Frontiers. (2025). Occupational 4-Methylsulfonyl-benzonitrile poisoning: a case report. Retrieved January 11, 2026, from [Link]
-
National Institutes of Health (NIH). (2025). Occupational 4-Methylsulfonyl-benzonitrile poisoning: a case report. Retrieved January 11, 2026, from [Link]
-
PubMed. (2025). Occupational 4-Methylsulfonyl-benzonitrile poisoning: a case report. Retrieved January 11, 2026, from [Link]
-
DU Organics. (2024). The Role of 4-Methoxy Benzylamine in Cardiac Depressant Applications. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2013). Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. Retrieved January 11, 2026, from [Link]
Sources
- 1. 4-(Methylsulfonyl)benzylamine hydrochloride | 98593-51-2 [sigmaaldrich.com]
- 2. 4-Methylsulfonylbenzylamine hydrochloride | C8H12ClNO2S | CID 2729269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methylsulfonylbenzylamine Hydrochloride | CymitQuimica [cymitquimica.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 4-(Methylsulfonyl)benzylamine hydrochloride [oakwoodchemical.com]
- 6. 4-METHYLSULFONYLBENZYLAMINE HYDROCHLORIDE | 4393-16-2 [amp.chemicalbook.com]
- 7. 4393-16-2|4-(Methylsulfonyl)benzylamine|BLD Pharm [bldpharm.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. 4-二甲氨基苄胺 二盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.cn]
- 10. rsc.org [rsc.org]
- 11. namiki-s.co.jp [namiki-s.co.jp]
- 12. Buy 4-(Methylsulfonyl)benzylamine | 4393-16-2 [smolecule.com]
- 13. researchgate.net [researchgate.net]
- 14. 4-Methoxy Benzylamine in Cardiac Depressants - DU Organics [duorganics.in]
- 15. Page loading... [guidechem.com]
- 16. Frontiers | Occupational 4-Methylsulfonyl-benzonitrile poisoning: a case report [frontiersin.org]
- 17. Occupational 4-Methylsulfonyl-benzonitrile poisoning: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Occupational 4-Methylsulfonyl-benzonitrile poisoning: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
